A Predictive Analysis of the ¹H and ¹³C NMR Spectra of Benzyl 3-methanesulfonylazetidine-1-carboxylate
A Predictive Analysis of the ¹H and ¹³C NMR Spectra of Benzyl 3-methanesulfonylazetidine-1-carboxylate
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Benzyl 3-methanesulfonylazetidine-1-carboxylate. In the landscape of drug discovery and development, azetidine scaffolds are prized for their ability to impart desirable physicochemical properties, and their precise structural characterization is paramount. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational NMR principles and spectral data from structurally analogous compounds to construct a reliable predictive model. We will dissect the molecule's key functional groups—the benzyl carbamate, the strained azetidine ring, and the electron-withdrawing methanesulfonyl moiety—to rationalize the predicted chemical shifts, multiplicities, and coupling constants. This guide is designed to serve as an essential reference for researchers synthesizing or utilizing this compound, providing a robust framework for spectral interpretation and structural verification. Furthermore, a detailed, self-validating experimental protocol is provided to guide researchers in acquiring empirical data.
Molecular Structure and Functional Group Analysis
Benzyl 3-methanesulfonylazetidine-1-carboxylate is a multifunctional compound featuring three key regions that dictate its NMR signature. Understanding the electronic environment of each proton and carbon nucleus is the first step in predicting its spectrum.
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Benzyl Carbamate Group (Cbz/Z): This protecting group consists of a benzylic methylene bridge (-CH₂-) and five aromatic protons (-C₆H₅). The aromatic ring's anisotropy and the electronegativity of the adjacent oxygen and nitrogen atoms significantly influence the chemical shifts of these protons.[1][2][3]
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Azetidine Ring: A four-membered, saturated heterocyclic amine. The inherent ring strain and the substitution pattern are critical. The protons on the C2 and C4 carbons are adjacent to the carbamate nitrogen, while the single proton on the C3 carbon is directly attached to the carbon bearing the strongly electron-withdrawing methanesulfonyl group.
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Methanesulfonyl Group (-SO₂CH₃): This functional group acts as a powerful electron-withdrawing substituent, which will deshield adjacent nuclei.[4] Its three methyl protons are chemically equivalent and will appear as a distinct singlet.
Below is the molecular structure with a systematic numbering scheme used for the subsequent NMR assignments.
Caption: Structure of Benzyl 3-methanesulfonylazetidine-1-carboxylate with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted based on established chemical shift ranges and the electronic effects of the neighboring functional groups.[5][6] The choice of deuterated solvent can influence chemical shifts; these predictions assume a standard non-polar solvent like Chloroform-d (CDCl₃).[7][8][9]
Table 1: Predicted ¹H NMR Data for Benzyl 3-methanesulfonylazetidine-1-carboxylate in CDCl₃
| Proton Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| Aromatic (C8-C10) | 7.30 - 7.45 | Multiplet (m) | 5H | Typical range for monosubstituted benzene ring protons.[2] |
| Benzylic CH₂ (C7) | ~ 5.15 | Singlet (s) | 2H | Deshielded by the adjacent oxygen and aromatic ring. Often appears as a sharp singlet unless there is restricted rotation or chirality causing diastereotopicity.[1] |
| Azetidine CH₂ (C2, C4) | 4.20 - 4.50 | Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing carbamate nitrogen. They are expected to be complex due to coupling with each other and the C3 proton. |
| Azetidine CH (C3) | 4.00 - 4.20 | Multiplet (m) | 1H | Significantly deshielded by the strongly electron-withdrawing α-methanesulfonyl group. Expected to be a multiplet (quintet or similar) due to coupling with the four adjacent CH₂ protons. |
| Methanesulfonyl CH₃ (C11) | ~ 3.05 | Singlet (s) | 3H | Characteristic chemical shift for a methyl sulfone. The protons are isolated and thus appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted by analyzing the electronic environment of each carbon atom. The chemical shifts are highly dependent on hybridization and the electronegativity of attached groups.[10]
Table 2: Predicted ¹³C NMR Data for Benzyl 3-methanesulfonylazetidine-1-carboxylate in CDCl₃
| Carbon Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Carbamate C=O (C6) | ~ 156.5 | Typical range for a carbamate carbonyl carbon. |
| Aromatic C-ipso (C' of C7) | ~ 136.0 | Quaternary aromatic carbon attached to the benzylic group. |
| Aromatic CH (C8-C10) | 128.0 - 129.0 | Standard range for protonated carbons in a benzene ring. |
| Benzylic CH₂ (C7) | ~ 67.5 | Methylene carbon deshielded by the adjacent oxygen and aromatic system.[3] |
| Azetidine CH (C3) | ~ 62.0 | This methine carbon is strongly deshielded by the directly attached, electron-withdrawing sulfone group. |
| Azetidine CH₂ (C2, C4) | ~ 50.0 | These carbons are deshielded by the adjacent carbamate nitrogen within the strained ring system.[11][12] |
| Methanesulfonyl CH₃ (C11) | ~ 44.5 | Aliphatic carbon directly attached to the sulfone group.[13] |
Experimental Protocol for Spectral Acquisition and Verification
To ensure the acquisition of high-quality, verifiable NMR data, the following protocol is recommended. This procedure is designed to be a self-validating system, from sample preparation to data processing.
Caption: Recommended workflow for the acquisition and analysis of NMR spectra.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh the purified compound: 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[14]
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d is a common starting point for compounds of this type.[15] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing.[16]
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Transfer the clear solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.[17]
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For ¹H NMR: A standard one-pulse experiment is usually sufficient. Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay (d1) of 1-2 seconds, and averaging 16 to 64 scans to achieve a good signal-to-noise ratio.[15]
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For ¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (0-220 ppm) is necessary.[13] Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (d1 = 2-5 seconds) are required, especially to observe quaternary carbons like the carbamate carbonyl.[13]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction to ensure accurate integrations and peak picking.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If using CDCl₃, the residual solvent peak can be used as a secondary reference (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[14][18]
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For the ¹H spectrum, integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling patterns, and integrations to assign each signal to a specific nucleus in the molecule, comparing the results against the predicted values in Tables 1 and 2.
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